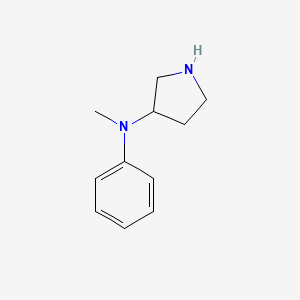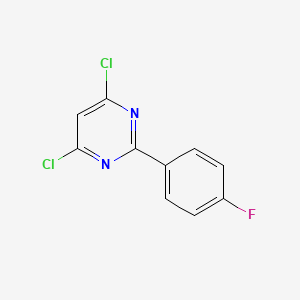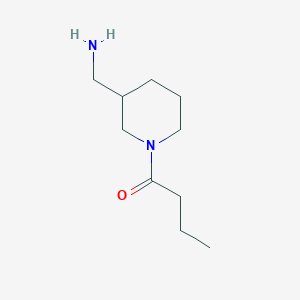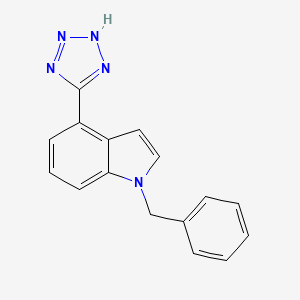
1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C10H11N3O3S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sulfonamide compounds, including 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, are a significant class of synthetic antibiotics known for their bacteriostatic properties. Originally used for bacterial infections treatment, their scope has expanded across various medical fields due to their presence in drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. This review delves into the research applications of sulfonamides, focusing on their utility beyond traditional antibacterial use.
Therapeutic Applications Beyond Antibiotics
Sulfonamides have found their way into several therapeutic areas, notably in combating diseases like HIV, cancer, and Alzheimer's. For instance, as antiviral HIV protease inhibitors, sulfonamides showcase their versatility beyond mere antibacterial functions. Their inclusion in anticancer agents and drugs for Alzheimer’s disease underscores the broad spectrum of sulfonamides' applicability in modern medicine (Gulcin & Taslimi, 2018).
Role in Glaucoma Treatment
In the realm of ophthalmology, sulfonamides play a crucial role in managing glaucoma. By inhibiting carbonic anhydrase, these compounds reduce intraocular pressure, a key factor in glaucoma treatment. The development of sulfonamide-based drugs for topical use, such as dorzolamide and brinzolamide, highlights the innovation in delivering effective glaucoma therapies (Masini et al., 2013).
Environmental and Analytical Perspectives
Beyond therapeutic uses, sulfonamides' environmental impact and analytical detection have garnered research interest. Studies on their persistence and degradation, particularly in aquatic environments, reflect the ongoing efforts to understand and mitigate pharmaceutical pollutants' ecological effects. Analytical methods for detecting sulfonamides in various matrices underscore the importance of monitoring these compounds' environmental presence (Liu & Mejia Avendaño, 2013).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)17(11,14)15/h2-7H,1H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHUYUGMPHMIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)







![1-{[(2-Methoxyethyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465176.png)

![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)


